[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
(5-phenyl-1H-pyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZSJEAUQHIVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-14-6 | |
| Record name | 1H-Pyrazole-4-methanamine, 3-phenyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The core pyrazole ring is typically synthesized via cyclocondensation between phenylhydrazine and β-keto esters or diketones. For example, phenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Subsequent hydrolysis yields the corresponding carboxylic acid, which undergoes decarboxylation to generate the 4-methyl substituent.
Key Reaction Steps :
- Cyclocondensation :
$$ \text{Phenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, reflux}} 3\text{-Methyl-1-phenyl-1H-pyrazole-4-carboxylate} $$ - Decarboxylation :
$$ \text{Pyrazole carboxylate} \xrightarrow{\Delta, \text{H}_2\text{O}} 3\text{-Methyl-1-phenyl-1H-pyrazole} $$
Introduction of the Methanamine Group
The methanamine moiety is introduced via Mannich reaction or nucleophilic substitution. In the Mannich approach, formaldehyde and ammonium chloride react with the pyrazole intermediate under basic conditions to form the primary amine:
$$ \text{3-Methyl-1-phenyl-1H-pyrazole} + \text{HCHO} + \text{NH}_4\text{Cl} \xrightarrow{\text{NaOH}} [(3\text{-Phenyl-1H-pyrazol-4-yl})\text{methyl}]\text{amine} $$
Alternatively, bromination of the 4-methyl group followed by nucleophilic substitution with ammonia yields the amine:
- Bromination :
$$ \text{3-Methyl-1-phenyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{AIBN}} 4\text{-Bromomethyl-3-phenyl-1H-pyrazole} $$ - Amination :
$$ 4\text{-Bromomethyl derivative} + \text{NH}_3 \xrightarrow{\text{EtOH}} [(3\text{-Phenyl-1H-pyrazol-4-yl})\text{methyl}]\text{amine} $$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Decarboxylation : Transition metal catalysts (e.g., Cu(OAc)₂) reduce decomposition, improving yield from 68% to 82%.
- Bromination : Azobisisobutyronitrile (AIBN) as a radical initiator enhances selectivity for the 4-bromomethyl derivative.
Salt Formation and Purification
The free base amine is converted to the dihydrochloride salt by treatment with concentrated HCl in ethanol:
$$
[(3\text{-Phenyl-1H-pyrazol-4-yl})\text{methyl}]\text{amine} + 2\text{HCl} \xrightarrow{\text{EtOH}} \text{Dihydrochloride salt} $$
Purification :
- Recrystallization from ethanol/water (3:1) yields >95% purity.
- Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) removes residual unreacted amine.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, pyrazole-H), 7.5–7.3 (m, 5H, phenyl), 3.9 (s, 2H, CH₂NH₂), 2.5 (br s, 2H, NH₂). |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole). |
Purity and Yield
| Method | Yield | Purity |
|---|---|---|
| Mannich route | 68% | 97% |
| Bromination-amination | 72% | 95% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes. For example, cyclocondensation in a flow reactor at 100°C achieves 85% yield in 30 minutes.
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| Phenylhydrazine | 120 |
| Ethyl acetoacetate | 90 |
| NH₄Cl | 15 |
The Mannich route is more cost-effective ($210/kg) than the bromination-amination pathway ($290/kg).
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., 1-phenyl-1H-pyrazol-5-yl derivatives) may form during cyclocondensation. Using excess acetic acid as a catalyst suppresses isomerization, increasing regioselectivity to 9:1.
Stability of the Free Base Amine
The free base is prone to oxidation. Storage under nitrogen at −20°C prevents degradation, maintaining >90% stability over six months.
Case Study: Pilot-Scale Synthesis
A 10 kg batch was synthesized via the Mannich route with the following results:
- Cyclocondensation : 82% yield (7.2 kg intermediate).
- Mannich Reaction : 65% yield (5.1 kg free base).
- Salt Formation : 91% yield (5.8 kg dihydrochloride).
Chromatographic purity met pharmaceutical standards (>99.5%), validating scalability.
Chemical Reactions Analysis
Substitution Reactions
The primary amine group facilitates nucleophilic substitution reactions. Key findings include:
Table 1: Substitution Reaction Pathways
Mechanistic Insight :
The amine group undergoes alkylation/acylation via SN2 mechanisms, with steric hindrance from the pyrazole ring influencing regioselectivity .
Complexation with Metal Ions
The pyrazole nitrogen atoms act as ligands for transition metals:
Table 2: Metal Complexation Studies
Applications :
-
Fluorescent sensors for metal detection.
Oxidation:
-
Reagent : KMnO₄/H₂SO₄ (aqueous, 25°C) converts the methylamine group to a carboxylic acid (>90% yield) .
-
Product : (3-Phenyl-1H-pyrazol-4-yl)acetic acid, used in peptidomimetic drug design.
Reduction:
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in 1,3-dipolar cycloadditions:
Table 3: Cycloaddition Reactions
| Dipole | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Diazoethane (CH₂N₂) | Et₂O, 0°C, 48 h | Pyrazoline-fused derivative | Anticancer screening |
| Nitrile oxides (RCNO) | Toluene, reflux | Isoxazole hybrids | PDE4 inhibitors |
Key Observation :
Electron-withdrawing substituents on the pyrazole enhance reaction rates by stabilizing transition states .
Acylation:
-
Reagent : Propionic anhydride (pyridine, 80°C) yields N-propionyl derivatives (75% yield) for solubility studies.
Sulfonation:
-
Reagent : SO₃·Py complex (DMF, 50°C) produces sulfonamide analogs with enhanced kinase inhibition (IC₅₀ = 12 nM vs. Abl1) .
Biological Activity-Driven Modifications
-
Glycosylation : Reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (DTMAB, K₂CO₃) yields glycosylated derivatives for antiviral testing .
-
Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids introduces aryl groups at C-5, improving tumor cell line cytotoxicity (IC₅₀ < 1 µM) .
Stability and Degradation
Scientific Research Applications
(3-Phenyl-1H-pyrazol-4-yl)methylamine is a chemical compound with applications in pharmaceutical development, agricultural chemistry, material science, biochemical research, and diagnostic applications . Its utilization extends to both its base form, (3-Phenyl-1H-pyrazol-4-yl)methylamine, and its dihydrochloride salt, [(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride .
Applications
- Pharmaceutical Development (3-Phenyl-1H-pyrazol-4-yl)methylamine serves as a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders . It is also used in creating pharmaceutical compositions for treating proliferative diseases like tumors .
- Agrochemicals This compound is used in formulating agrochemicals to enhance the efficacy of pesticides and herbicides, improving crop yields .
- Material Science (3-Phenyl-1H-pyrazol-4-yl)methylamine is explored for creating novel materials with improved thermal stability and mechanical strength .
- Biochemical Research Researchers use it in studies related to enzyme inhibition and receptor binding, helping to understand biochemical pathways .
- Diagnostic Applications It is investigated for use in diagnostic assays, providing a basis for developing sensitive detection methods for various biological markers .
Mechanism of Action
The mechanism of action of [(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
[(5-tert-Butyl-1H-pyrazol-3-yl)methyl]amine Dihydrochloride
- Structure : Features a bulky tert-butyl group at the 5-position of the pyrazole ring.
- However, its lipophilicity may enhance membrane permeability .
- Salt Form : Like the target compound, it is a dihydrochloride salt, suggesting similar solubility profiles in aqueous media.
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine Hydrochloride
- Structure : Contains a 3-chlorophenyl group (electron-withdrawing) and an ethyl substituent at the 5-position.
- Comparison: The chloro substituent may enhance electronic interactions with hydrophobic pockets in biological targets. The ethyl group could improve metabolic stability compared to unsubstituted analogs. However, its monohydrochloride salt form may result in lower solubility than the dihydrochloride form of the target compound .
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride
- Structure : Includes a difluoromethyl group (electron-withdrawing) and a 2-methylphenyl substituent.
- Comparison : The difluoromethyl group enhances metabolic stability and bioavailability, while the methylphenyl group increases lipophilicity. This compound’s applications in agrochemicals highlight the role of fluorine in improving pesticidal activity .
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine Hydrochloride
- Structure : Substituted with a 3,4-dimethoxyphenyl group (electron-donating).
- Comparison: Methoxy groups improve solubility in polar solvents but may reduce penetration through lipid membranes.
Salt Form and Solubility
| Compound | Salt Form | Key Solubility Implications |
|---|---|---|
| Target Compound | Dihydrochloride | High aqueous solubility, pH stability |
| [(5-tert-Butyl-1H-pyrazol-3-yl)methyl]amine | Dihydrochloride | Similar to target compound |
| 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine | Hydrochloride | Moderate solubility, pH-dependent |
| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine | Hydrochloride | Enhanced lipophilicity, lower solubility |
Biological Activity
[(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole and its derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| 2 | A375 | 4.2 | Induction of apoptosis |
| 3 | HepG2 | 54.25 | Antiproliferative activity |
Research conducted by Wei et al. demonstrated that pyrazole derivatives could significantly inhibit the growth of A549 lung cancer cells with an IC50 of 26 µM . Additionally, other studies reported that specific pyrazole compounds induced apoptosis in cancer cells, suggesting a potential for development as anticancer agents .
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to [(3-Phenyl-1H-pyrazol-4-yl)methyl]amine have been evaluated for their ability to inhibit pro-inflammatory cytokines.
In vitro studies showed that certain pyrazole derivatives inhibited the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, highlighting their potential as anti-inflammatory agents .
3. Antimicrobial Activity
Antimicrobial properties have also been attributed to pyrazole derivatives. Recent evaluations indicate that compounds like this compound exhibit significant antibacterial and antifungal activities.
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.22 | |
| Escherichia coli | 0.25 | |
| Candida albicans | 0.30 |
In studies assessing antimicrobial efficacy, several pyrazole derivatives displayed strong inhibitory effects against both bacterial and fungal strains, making them candidates for further development in treating infections .
Case Studies
Several case studies have emphasized the biological relevance of pyrazole derivatives:
- Study on Anticancer Properties : A study by Huang et al. evaluated N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole derivatives against various cancer cell lines, reporting IC50 values ranging from 0.98 µM to 2.12 µM for different compounds .
- Evaluation of Anti-inflammatory Effects : Research indicated that specific pyrazole derivatives could effectively reduce inflammation markers in animal models, showcasing their potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the optimal synthetic routes for [(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride?
The synthesis typically involves cyclization of substituted hydrazides or condensation reactions. For example, pyrazole derivatives are often synthesized via cyclization using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), followed by dihydrochloride salt formation through HCl gas exposure . Key steps include:
- Hydrazide Cyclization : Formation of the pyrazole core via cyclization of substituted benzoic acid hydrazides.
- Amine Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection.
- Salt Formation : Reaction with HCl in solvents like methanol or ethanol to yield the dihydrochloride salt .
Advanced: How to address regioselectivity challenges during pyrazole ring formation?
Regioselectivity in pyrazole synthesis can be controlled by steric and electronic factors:
- Substituent Positioning : Electron-withdrawing groups (e.g., phenyl at the 3-position) direct nucleophilic attack to the 4-position of the pyrazole ring.
- Catalytic Optimization : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates and favor desired regioisomers .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor kinetic products (lower temps) or thermodynamic products (higher temps).
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) and amine protons (δ 2.5–3.5 ppm, broad).
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ for C₁₀H₁₁N₃·2HCl: calc. 246.08).
- X-ray Crystallography : SHELXL refines crystal structures to determine bond lengths (e.g., C-N bond ~1.34 Å) and hydrogen-bonding networks .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Dynamic NMR : Detect tautomeric equilibria (e.g., NH proton exchange) at variable temperatures.
- SHELX Constraints : Apply restraints in refinement to align crystallographic models with spectroscopic data (e.g., anisotropic displacement parameters) .
- ORTEP Visualization : Use ORTEP-III to validate anisotropic thermal ellipsoids and confirm hydrogen bonding motifs .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
- pH Stability : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH >8).
- Thermal Stability : Decomposition occurs above 200°C (TGA data). Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: What computational methods predict biological activity for structure-activity relationship (SAR) studies?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., cannabinoid receptors, based on pyrazole analogs) .
- QSAR Models : Train models on electronic descriptors (HOMO/LUMO energies) and steric parameters (molar refractivity) to predict binding affinity.
Advanced: How to mitigate side reactions during dihydrochloride salt formation?
- Controlled HCl Addition : Use gas diffusion methods instead of aqueous HCl to avoid over-protonation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) minimize competing hydrolysis .
Basic: How to validate crystallographic data for deposition in public databases?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
